![molecular formula C12H9ClN4OS B2885975 5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide CAS No. 1797225-27-4](/img/structure/B2885975.png)
5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide
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Overview
Description
The compound “5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A method developed by Yamagami and co-workers involves the cyclocondensation reaction of the 5-amino-3-hetarylpyrazole with malonic acid . The selectivity of the reaction results from the strong reactivity of the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives are diverse and depend on the specific substituents present on the pyrazolo[1,5-a]pyrimidine core . The reactions can lead to a wide range of products with different properties and potential applications .Scientific Research Applications
Fluorescent Molecules
This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Organic Synthesis
The compound can be used as a reagent and intermediate in organic synthesis, contributing to the creation of other compounds .
Pesticide Research
It can also be used in the preparation and research of pesticides .
Fluorophores
The compound is part of a family of pyrazolo[1,5-a]pyrimidines-based fluorophores, which have several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .
Solid-State Emitters
The compound allows good solid-state emission intensities, meaning solid-state emitters can be designed by proper structural selection .
CDK2 Inhibitors
Some pyrazolo[1,5-a]pyrimidine derivatives have shown good inhibitory effect as CDK2 inhibitors .
PI3K δ Inhibitors
In the therapeutic area of autoimmune and immunodeficiency diseases, some pyrazolo[1,5-a]pyrimidine derivatives have advanced to clinical phase three development as PI3K δ inhibitors .
Future Directions
The future directions for research on “5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide” and related compounds could involve further exploration of their potential applications in medicinal chemistry and material science . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been identified as strategic compounds for optical applications . Another study found that pyrazolo[3,4-d]pyrimidine derivatives showed significant inhibitory activity, suggesting they could be potential inhibitors for certain proteins .
Mode of Action
It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of similar compounds improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets through electron transfer, affecting their function.
Biochemical Pathways
Given the optical properties of similar compounds , it’s possible that this compound could be involved in pathways related to fluorescence or chemosensing.
Result of Action
Similar compounds have been found to have tunable photophysical properties , suggesting that this compound might affect cellular processes related to light absorption and emission.
Action Environment
Similar compounds have been found to have good solubility in green solvents , suggesting that the solvent environment could potentially influence the action of this compound.
properties
IUPAC Name |
5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS/c1-7-4-11-14-5-8(6-17(11)16-7)15-12(18)9-2-3-10(13)19-9/h2-6H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWZZLAQHUSRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide |
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